REACTION_CXSMILES
|
[OH:1][CH:2]([C:9]([OH:11])=[O:10])[C:3]([CH3:8])([CH3:7])[C:4]([OH:6])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(Cl)Cl>[OH:1][CH:2]1[C:9](=[O:10])[O:11][C:4](=[O:6])[C:3]1([CH3:7])[CH3:8]
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
OC(C(C(=O)O)(C)C)C(=O)O
|
Name
|
|
Quantity
|
260 μL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
used without any further purification in the next step
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1C(C(OC1=O)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |